molecular formula C19H23N3O2S B2548033 1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 626223-46-9

1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2548033
CAS No.: 626223-46-9
M. Wt: 357.47
InChI Key: KSTFIWUKAOVZGQ-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS: 626223-46-9) is a heterocyclic compound with a molecular weight of 357.47 g/mol. Its structure comprises an azepane (7-membered cyclic amine) linked via a sulfanyl-ethanone bridge to a pyridazine ring substituted with a 4-methoxyphenyl group. This compound is cataloged for research use, with its physicochemical properties and synthetic precursors documented in commercial databases .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-24-16-8-6-15(7-9-16)17-10-11-18(21-20-17)25-14-19(23)22-12-4-2-3-5-13-22/h6-11H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTFIWUKAOVZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the azepane ring, followed by the introduction of the pyridazine and methoxyphenyl groups. Common reagents used in these reactions include sulfur-containing compounds, pyridazine derivatives, and methoxyphenyl precursors. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, with temperature control and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like halogens or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the cyclic amine, aromatic substituents, and linker groups. Below is a detailed comparison supported by research

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Cyclic Amine Aromatic Substituent Linker Group Molecular Weight (g/mol) Key Properties/Activities Source
1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one Azepane 4-Methoxyphenyl (pyridazin-3-yl) Sulfanyl-ethanone 357.47 Research compound; no bioactivity reported
1-(Adamantan-1-yl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-one Adamantane 5-Trifluoromethyl (pyridin-2-yl) Sulfanyl-ethanone ~425 (estimated) Potent enzyme inhibitor; characterized via NMR/LC-MS
1-(azepan-1-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one Azepane Furan-2-yl (pyridazin-3-yl) Sulfanyl-ethanone 317.40 Lower molecular weight; moderate solubility (46 µg/mL)
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one None 4-Chlorophenyl (oxadiazol-2-yl) Thio-ethanone 361.00 Antioxidant/antibacterial activity (17–79% inhibition)
1-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}ethan-1-one Azepane Pyridazin-3-yl (phenyl) Direct ketone linkage 295.36 Simplified structure; no bioactivity reported

Key Findings

In contrast, adamantane-based derivatives () display rigid, hydrophobic structures, favoring selective inhibition via strong van der Waals interactions .

Aromatic Substituent Effects :

  • The 4-methoxyphenyl group in the target compound increases electron density and lipophilicity, which may improve membrane permeability compared to the furan-2-yl analog (). However, the furan derivative’s smaller size could enhance solubility (46 µg/mL vs. unreported for the target) .
  • Chlorophenyl and oxadiazole substituents () correlate with antioxidant/antibacterial activity, suggesting that electron-withdrawing groups enhance redox properties .

Linker Group Variations: Sulfanyl-ethanone linkers (common in adamantane/azepane derivatives) provide stability and conformational flexibility. Direct ketone linkages () reduce steric hindrance but may limit interactions with thiol-rich binding sites.

Biological Activity Trends :

  • Adamantane derivatives () are reported as potent inhibitors, likely due to adamantane’s affinity for hydrophobic enzyme pockets. Azepane analogs, while structurally similar, lack direct bioactivity data but may target distinct pathways due to their larger ring size.
  • Compounds with 4-methoxyphenyl groups (e.g., ) show moderate antioxidant activity, implying that methoxy-substituted aromatics contribute to radical scavenging .

Biological Activity

1-(azepan-1-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Azepane Ring : A seven-membered saturated ring that can influence the compound's pharmacokinetics.
  • Pyridazine Moiety : Known for its role in various biological activities.
  • Methoxyphenyl Group : Contributes to the lipophilicity and biological interactions of the compound.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Pharmacological Effects

Research indicates several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Similar compounds have shown analgesic effects, indicating potential pain-relief applications.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyCompound TestedBiological Activity Observed
Pyridazinone derivativesAntimicrobial activity against E. coli and S. aureus
Azepane-based compoundsAnti-inflammatory effects in murine models
Similar pyridazine structuresAnalgesic effects in rodent pain models

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Formation of the Azepane Ring : Utilizing cyclization reactions from available precursors.
  • Introduction of the Pyridazine Moiety : Achieved through condensation reactions with hydrazine derivatives.
  • Final Coupling Steps : Combining all moieties using thiol-based reagents under controlled conditions.

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